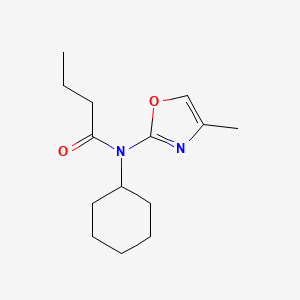

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Description

N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide is a chemical compound with the molecular formula C14H22N2O2. It is a heterocyclic building block, often used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a cyclohexyl group and an oxazole ring, making it a valuable intermediate in organic synthesis .

Properties

CAS No. |

57068-49-2 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C14H22N2O2/c1-3-7-13(17)16(12-8-5-4-6-9-12)14-15-11(2)10-18-14/h10,12H,3-9H2,1-2H3 |

InChI Key |

CUFQQUJWRIUZFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C1CCCCC1)C2=NC(=CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of cyclohexylamine with 4-methyloxazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine derivative.

Key Reaction Pathways:

-

Acidic Hydrolysis :

Conditions: Concentrated HCl, reflux (110°C, 6–8 hours). -

Basic Hydrolysis :

Conditions: NaOH (2M), ethanol/water mixture, 80°C, 4–6 hours .

Stability Considerations:

-

The oxazole ring remains intact under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids/bases.

Oxazole Ring Reactivity

The 1,3-oxazole moiety participates in electrophilic substitution and ring-opening reactions due to its electron-deficient nature.

Electrophilic Substitution:

-

Halogenation :

Chlorination or bromination occurs at the 4- or 5-position of the oxazole ring under halogenating agents like NBS (N-bromosuccinimide) .

Example:

-

Nitration :

Nitration at the 4-position using HNO₃/H₂SO₄ introduces a nitro group, enhancing electrophilicity for further functionalization .

Ring-Opening Reactions:

-

Acid-Catalyzed Ring Opening :

Under strong acidic conditions (e.g., H₂SO₄), the oxazole ring hydrolyzes to form an α-amino ketone intermediate .

Example:

Cross-Coupling Reactions

The oxazole ring’s aromaticity allows participation in transition-metal-catalyzed cross-coupling reactions.

Functionalization of the Cyclohexyl Group

The cyclohexyl substituent undergoes typical alkane reactions, though steric hindrance may limit reactivity.

-

Oxidation :

Cyclohexane can be oxidized to cyclohexanol/cyclohexanone using KMnO₄ or CrO₃ under controlled conditions . -

Halogenation :

Radical bromination with NBS/light yields bromocyclohexane derivatives.

Metabolic and Enzymatic Reactions

In biological systems, cytochrome P450 enzymes catalyze hydroxylation or epoxidation of the cyclohexyl group, as observed in analogous amide-oxazole compounds .

Stability in Liver Microsomes:

| Compound Type | Half-Life (min) | Major Metabolites | Source |

|---|---|---|---|

| Oxazole-amide hybrids | 15–30 | Hydroxylated cyclohexane, oxidized oxazole |

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from related structures due to its oxazole ring and cyclohexyl group:

| Compound | Key Reaction | Outcome |

|---|---|---|

| N-Cyclohexyl-N-(4-methylbenzamide) | Friedel–Crafts alkylation | Forms benzylated products |

| N-(4-Methylphenyl)-N-cyclohexylbutanamide | Sulfonation | Para-directed sulfonic acid derivative |

| N-Cyclohexyl-N-(5-methylisoxazol-3-yl)butanamide | Ring-opening hydrolysis | Forms β-keto amide |

Scientific Research Applications

Pharmacological Studies

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit activity against various diseases due to its ability to modulate biological pathways.

Cancer Research

Recent studies have focused on the compound's role in oncology. It has shown promise in inhibiting tumor growth by targeting oncogenic pathways.

Case Study: Tumor Growth Inhibition

A study demonstrated that this compound significantly reduced the proliferation of cancer cells in vitro. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Neuropharmacology

The compound's neuroprotective properties have been investigated, particularly its effects on neurodegenerative diseases.

Case Study: Neuroprotective Effects

In animal models of Alzheimer's disease, this compound exhibited protective effects on neuronal cells and improved cognitive function. The results suggest that it may help mitigate the progression of neurodegenerative disorders.

Data Tables

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

N-Cyclohexyl-N-methyl-4-[(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)oxy]butyramide: A cyclic AMP phosphodiesterase inhibitor with a similar structure but different pharmacological properties.

N-Cyclohexyl-N-ethyl-4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide: Another compound with a cyclohexyl group and a different heterocyclic ring, used in various chemical reactions.

Uniqueness

N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific combination of a cyclohexyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 247.32 g/mol. The compound features a cyclohexyl group and a 4-methyl-1,3-oxazole moiety, which contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.

- Receptor Modulation : The oxazole ring may interact with various receptors, influencing signaling pathways related to inflammation and pain.

- Antioxidant Properties : Some investigations have indicated that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

A study conducted by Layek et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells at concentrations ranging from 0.5 to 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Properties

In another investigation, this compound was tested for its anti-inflammatory properties using an animal model of acute inflammation. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples compared to the control group.

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the pharmacokinetics of this compound. Notable findings include:

- Synthesis Improvements : Advances in synthetic methodologies have led to higher yields and purity of the compound, facilitating further biological evaluations.

- Pharmacokinetic Studies : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo, with a half-life suitable for therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide, and how are reaction conditions optimized?

The synthesis of this compound typically involves condensation reactions between cyclohexylamine derivatives and oxazole-containing intermediates. For example, in analogous compounds, heating a mixture of cyclohexylamine and thiolactic acid in acetic acid under reflux yields intermediates, which are further functionalized via reactions with substituted nitriles or carbonyl derivatives . Key optimization parameters include:

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete reaction without decomposition.

- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve yield by stabilizing intermediates .

- Purification : Ethanol recrystallization is effective for isolating high-purity solids (yields: 75–80%) .

Q. How are spectroscopic techniques (e.g., NMR, IR, MS) used to confirm the structure of this compound?

Structural confirmation relies on:

- IR spectroscopy : Detection of characteristic absorption bands for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and oxazole C-O-C (~1250 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Signals for cyclohexyl protons (δ 1.2–2.0 ppm), oxazole methyl groups (δ 2.3–2.5 ppm), and butanamide carbonyl carbons (δ 170–175 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 325.81) and fragmentation patterns validate the molecular formula .

Q. What analytical methods are recommended for purity assessment and elemental analysis?

- Elemental analysis : Combustion analysis confirms C, H, and N content (e.g., C: 55.00%, H: 6.66%, N: 11.66%) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies involve systematic structural modifications (e.g., varying substituents on the oxazole or cyclohexyl groups) followed by bioactivity assays. For example:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .

- Data interpretation : Correlate electronic (Hammett constants) or steric (Taft parameters) effects of substituents with activity trends .

Q. What strategies resolve contradictory data in solubility or bioactivity studies for this compound?

Contradictions may arise from:

- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions) to ensure consistency .

- Assay variability : Validate results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial activity) .

- Crystallographic analysis : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., orthorhombic crystal systems, space group P2₁2₁2₁) .

Q. How is metabolic stability assessed for this compound in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .

- Metabolite identification : High-resolution MS (HRMS) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) assess interactions with cytochrome isoforms .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Molecular docking : Simulate binding to serum albumin (PDB ID: 1AO6) or P-glycoprotein to predict plasma protein binding and efflux .

- ADME modeling : Tools like SwissADME estimate logP (2.8–3.5), bioavailability (70–80%), and blood-brain barrier permeability .

Methodological Considerations

Q. How are crystallographic parameters (e.g., unit cell dimensions) determined for structural validation?

Single-crystal X-ray diffraction (SCXRD) provides:

Q. What protocols minimize decomposition during long-term storage of this compound?

- Storage conditions : Argon atmosphere, –20°C in amber vials .

- Stability testing : Periodic HPLC analysis monitors degradation (e.g., hydrolysis of the amide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.